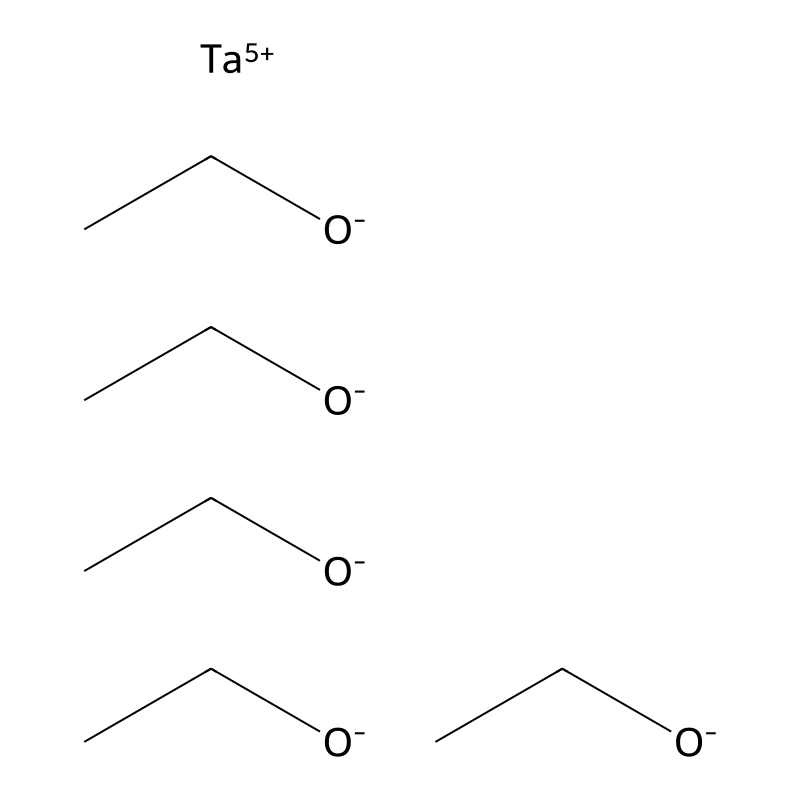

Tantalum(V) ethoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Tantalum Oxide Thin Films

Tantalum(V) ethoxide's main function in scientific research is as a precursor for depositing thin films of Tantalum Oxide (Ta₂O₅). This deposition process is crucial in various research areas due to the unique properties of Tantalum Oxide thin films [].

These thin films can be deposited using techniques like Chemical Vapor Deposition (CVD). CVD allows for precise control over the film's thickness down to the nanometer scale, making it ideal for creating advanced electronic devices [].

Here's why Tantalum Oxide thin films are interesting for research:

- High Refractive Index: Tantalum Oxide thin films possess a high refractive index, which can be as high as 2.039. This property makes them valuable for creating optical films used in various applications [].

- Electrochromic Properties: Tantalum Oxide thin films exhibit electrochromic properties, meaning their light transmittance changes with an applied voltage. This characteristic makes them suitable for developing smart windows and displays [].

Tantalum(V) ethoxide is an organometallic compound with the molecular formula and a molecular weight of approximately 406.25 g/mol. It appears as a yellow liquid or solid and has a melting point of about 21 °C and a boiling point of 145 °C at low pressure. This compound is primarily utilized in the production of tantalum(V) oxide thin films, which are essential in various high-tech applications, including semiconductors and optical devices .

Tantalum(V) ethoxide is a flammable liquid and should be handled with appropriate safety precautions [, ]. It is a suspected irritant and may cause respiratory problems upon inhalation. Avoid contact with skin and eyes. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound [, ].

The most significant reaction involving tantalum(V) ethoxide is its hydrolysis, which leads to the formation of tantalum(V) oxide films. The simplified reaction can be represented as:

Additionally, tantalum(V) ethoxide can undergo pyrolysis, resulting in the complete oxidation of the compound to produce carbon dioxide and water vapor:

These reactions are crucial for developing optical coatings and thin films through chemical vapor deposition techniques .

Tantalum(V) ethoxide is predominantly used for:

- Thin-Film Production: It is essential in creating tantalum(V) oxide thin films for applications in semiconductors, capacitors, and optical coatings.

- Chemical Vapor Deposition: This compound serves as a precursor in low-pressure chemical vapor deposition processes to produce high-quality optical films.

- Research

While detailed interaction studies specific to tantalum(V) ethoxide are sparse, its reactivity with water leading to hydrolysis indicates potential interactions with moisture-rich environments. The hydrolysis reaction forms tantalum oxides, which are known for their stability and utility in various electronic applications .

Tantalum(V) ethoxide shares similarities with several other tantalum compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tantalum(V) butoxide | Ta(OBu)₅ | Used in similar applications but less versatile than ethoxide. |

| Tantalum (V) chloride | TaCl₅ | More reactive; used primarily for salt metathesis rather than film deposition. |

| Pentakis(dimethylamino)tantalum(V) | Ta(NMe₂)₅ | Utilized in asymmetric catalysis; differing functional groups lead to different reactivity profiles. |

| Tantalum tetraethoxy dimethylaminoethoxide | Ta(OEt)₄(NMe₂) | Combines features from both alkoxides and amines for specialized applications. |

Tantalum(V) ethoxide's unique structure allows it to effectively form thin films with high refractive indices, making it particularly valuable in optical applications compared to other similar compounds .

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (65.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.